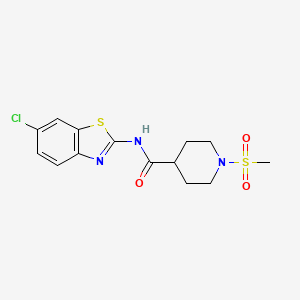![molecular formula C19H22N2O3 B6417845 3-(4-methoxyphenyl)-N-{4-[(methylcarbamoyl)methyl]phenyl}propanamide CAS No. 1060251-15-1](/img/structure/B6417845.png)
3-(4-methoxyphenyl)-N-{4-[(methylcarbamoyl)methyl]phenyl}propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(4-methoxyphenyl)-N-{4-[(methylcarbamoyl)methyl]phenyl}propanamide” is an amide, which is a type of organic compound. Amides are derived from carboxylic acids and have the general formula R-CO-NR’R’‘, where R, R’, and R’’ represent organic groups or hydrogen .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate carboxylic acid (or its derivative) with an amine. In this case, the carboxylic acid could be “3-(4-methoxyphenyl)propanoic acid” and the amine could be “N-{4-[(methylcarbamoyl)methyl]phenyl}amine”. The reaction would typically be carried out in the presence of a dehydrating agent to facilitate the formation of the amide bond .Molecular Structure Analysis
The molecular structure of this compound would include a central carbonyl group (C=O) linked to a nitrogen atom, forming the amide group. This would be attached to a propyl group (a three-carbon chain) on one side, and a phenyl group (a six-carbon ring) substituted with a methoxy group (O-CH3) on the other. Another phenyl group, substituted with a methylcarbamoyl group, would be attached to the nitrogen of the amide group .Chemical Reactions Analysis
Amides, in general, can undergo a variety of chemical reactions. They can be hydrolyzed to form carboxylic acids and amines. They can also react with Grignard reagents to form ketones .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of the amide group, the methoxy group, and the phenyl rings would all influence its properties. For example, it might have moderate polarity due to the polar amide group and might be soluble in some organic solvents .Safety and Hazards
Direcciones Futuras
The future directions for research on this compound would depend on its intended use. If it’s a potential drug, further studies could focus on its pharmacological effects, toxicity, and therapeutic potential. If it’s intended for use in materials science, research could focus on its physical properties and potential applications .
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)-N-[4-[2-(methylamino)-2-oxoethyl]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-20-19(23)13-15-3-8-16(9-4-15)21-18(22)12-7-14-5-10-17(24-2)11-6-14/h3-6,8-11H,7,12-13H2,1-2H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAGWREYCFRCUTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC=C(C=C1)NC(=O)CCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(thiophen-3-yl)ethyl]cyclopentanecarboxamide](/img/structure/B6417769.png)
![2-(thiophen-2-yl)-N-[2-(thiophen-3-yl)ethyl]acetamide](/img/structure/B6417772.png)

![2-fluoro-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide](/img/structure/B6417788.png)
![2-(4-methoxyphenyl)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}acetamide](/img/structure/B6417792.png)
![2-chloro-4-fluoro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide](/img/structure/B6417799.png)
![3-fluoro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide](/img/structure/B6417812.png)
![N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}furan-2-carboxamide](/img/structure/B6417814.png)
![N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}thiophene-2-carboxamide](/img/structure/B6417816.png)
![3,3-dimethyl-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}butanamide](/img/structure/B6417819.png)
![2-(4-fluorophenoxy)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}acetamide](/img/structure/B6417826.png)
![N-{4-[(methylcarbamoyl)methyl]phenyl}-4-(trifluoromethyl)benzamide](/img/structure/B6417848.png)
![2-bromo-N-{4-[(methylcarbamoyl)methyl]phenyl}benzamide](/img/structure/B6417858.png)
![2,5-dimethoxy-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide](/img/structure/B6417860.png)